molecular formula C18H17ClN2O3S B4132875 N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide

Cat. No.: B4132875
M. Wt: 376.9 g/mol
InChI Key: IPKFEWCFIVZUAM-UHFFFAOYSA-N
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Description

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 5-chloro-6-methoxybenzoic acid, under acidic conditions.

    Acylation Reaction: The benzothiazole derivative is then acylated with 2-(3,5-dimethylphenoxy)acetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for This compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide: has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Agriculture: Studied for its potential use as a pesticide or herbicide due to its biological activity.

    Material Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, cancer cell proliferation, or inflammatory pathways.

    Pathways Involved: It may inhibit key enzymes or modulate signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide: can be compared with other benzothiazole derivatives:

    Similar Compounds: Examples include , , and .

    Uniqueness: The presence of the 5-chloro-6-methoxy and 3,5-dimethylphenoxy groups in imparts unique chemical and biological properties, making it distinct from other benzothiazole derivatives.

Properties

IUPAC Name

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-10-4-11(2)6-12(5-10)24-9-17(22)21-18-20-14-7-13(19)15(23-3)8-16(14)25-18/h4-8H,9H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKFEWCFIVZUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=NC3=CC(=C(C=C3S2)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide
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N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide
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N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide
Reactant of Route 4
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N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide
Reactant of Route 5
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N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide
Reactant of Route 6
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N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(3,5-dimethylphenoxy)acetamide

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